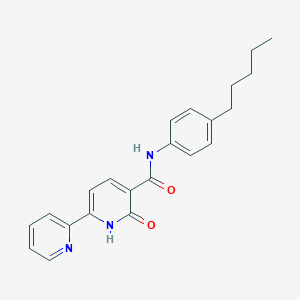![molecular formula C17H21N3O2 B7532291 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide](/img/structure/B7532291.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide, also known as DOPA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. DOPA is a pyrrolidine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes.
Mecanismo De Acción
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide binds to the D1 dopamine receptor, which is a G protein-coupled receptor that is primarily located in the brain. Binding of this compound to the D1 receptor activates a signaling pathway that leads to the release of dopamine in the brain. This release of dopamine is responsible for the physiological and behavioral effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its role as a dopamine receptor agonist, this compound has also been found to be a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). This inhibition of PDE4 leads to an increase in the levels of cyclic AMP (cAMP) in the brain, which has been associated with a range of physiological and behavioral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide in lab experiments is its selectivity for the D1 dopamine receptor. This selectivity allows researchers to study the effects of dopamine without affecting other neurotransmitter systems in the brain. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several potential future directions for research on N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide. One area of interest is the development of more selective D1 dopamine receptor agonists that can be used to study the effects of dopamine in more detail. Another potential direction is the use of this compound in the treatment of neurological disorders such as Parkinson's disease, where dopamine dysfunction is a key feature of the disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and how these effects can be harnessed for therapeutic purposes.
Métodos De Síntesis
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide involves the reaction of 3,5-dimethyl-4-chloromethyl-1,2-oxazole with 2-phenylpyrrolidine-1-carboxylic acid in the presence of a base. This reaction produces this compound as a white crystalline solid with a melting point of 170-172°C.
Aplicaciones Científicas De Investigación
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide has been used in a variety of scientific research applications due to its ability to selectively bind to certain receptors in the body. One of the most common uses of this compound is in the study of the dopamine system in the brain. This compound has been found to be a potent and selective agonist of the D1 dopamine receptor, making it a valuable tool for studying the physiological and behavioral effects of dopamine.
Propiedades
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-15(13(2)22-19-12)11-18-17(21)20-10-6-9-16(20)14-7-4-3-5-8-14/h3-5,7-8,16H,6,9-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHZSQPMCDWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7532210.png)
![2-[[5-(2,4-Dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7532211.png)
![4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7532214.png)

![N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7532222.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B7532226.png)

![3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532248.png)
![3-[1-(Furan-2-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532257.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7532260.png)

![2-(5-tert-butyltetrazol-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7532264.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7532280.png)
